molecular formula C6H14KN B3055859 Potassium diisopropylamide CAS No. 67459-71-6

Potassium diisopropylamide

Cat. No.: B3055859
CAS No.: 67459-71-6
M. Wt: 139.28 g/mol
InChI Key: ZMJJCODMIXQWCQ-UHFFFAOYSA-N
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Description

Potassium diisopropylamide (KDA) is a powerful strong base that has garnered significant interest for its role in facilitating challenging deprotonations and the generation of reactive organopotassium intermediates. Its preparation can be achieved via direct metallation of diisopropylamine using potassium metal in hydrocarbon solvents, often complexed with TMEDA (N,N,N',N'-tetramethylethylenediamine) to produce lithium-salt-free solutions that are soluble and stable in non-polar media . The steric bulk of the diisopropyl groups is a key structural feature, conferring high Brønsted basicity while suppressing nucleophilicity, making KDA an excellent reagent for the selective deprotonation of weakly acidic C-H bonds without competing side reactions . Researchers utilize KDA extensively in the metalation of sensitive (hetero)arenes and benzylic positions, where the resulting aryl- or benzylic-potassium species can be trapped in flow reactors with a wide array of electrophiles—including ketones, aldehydes, alkyl halides, and disulfides—to efficiently construct complex, functionalized molecular architectures in high yield . This flow chemistry approach enables precise control over reaction parameters, allowing for metalations at temperatures as low as -78 °C with residence times of less than a second, a testament to the high reactivity of potassium organometallics . Furthermore, the potassium cation, due to its larger ionic radius and lower Lewis acidity compared to lithium, can lead to distinct reactivity and selectivity profiles, offering a valuable alternative to the more common lithium diisopropylamide (LDA) . KDA is intended for research applications only and is not for diagnostic or therapeutic use. It is a highly reactive material and must be handled under strictly anhydrous conditions by trained personnel employing appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;di(propan-2-yl)azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N.K/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJJCODMIXQWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N-]C(C)C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454147
Record name potassium diisopropylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67459-71-6
Record name potassium diisopropylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Potassium Diisopropylamide Preparation

Established Synthetic Routes to Potassium Diisopropylamide

The preparation of KDA traditionally involves the deprotonation of diisopropylamine (B44863) using a strong potassium source. These methods are foundational to its application in synthetic chemistry.

Deprotonation of Diisopropylamine with Potassium Sources (e.g., Potassium Hydride, Potassium Metal)

The most direct and common method for synthesizing KDA is the reaction of diisopropylamine with a potent potassium source, such as potassium hydride (KH) or potassium metal. This reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures to mitigate side reactions.

The general reaction can be represented as: (CH₃)₂CH-NH-CH(CH₃)₂ + K → K⁺N⁻(CH(CH₃)₂)₂ + ½ H₂ or (CH₃)₂CH-NH-CH(CH₃)₂ + KH → K⁺N⁻(CH(CH₃)₂)₂ + H₂

When using potassium metal, the reaction often requires an activator, such as isoprene (B109036), to facilitate the process, especially when a dispersion of the metal is not used. rsc.org The reaction with potassium hydride is generally cleaner, as the only byproduct is hydrogen gas.

Synthesis of Lithium-Salt-Free this compound

While KDA can be prepared from the reaction of lithium diisopropylamide (LDA) with potassium tert-butoxide, this method results in the presence of lithium salts in the final product. uni-muenchen.de For applications where lithium ions could interfere with the desired reactivity or selectivity, the synthesis of lithium-salt-free KDA is crucial.

One approach to generating lithium-salt-free KDA involves the direct reaction of diisopropylamine with potassium metal in a hydrocarbon solvent like hexane, often in the presence of a chelating agent such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) and isoprene. uni-muenchen.denih.gov This method circumvents the use of any lithium-containing reagents, yielding a KDA solution that is free of lithium salts. nih.gov Research has shown that using approximately 1.0 equivalent of TMEDA and 0.5 equivalents of isoprene can lead to optimal yields of the KDA/TMEDA complex after several hours of reaction time. uni-muenchen.de

Factors Influencing Preparative Efficiency and Purity

The efficacy and consistency of KDA as a reagent are highly dependent on the quality of its preparation. Several factors must be carefully controlled to ensure high purity and predictable reactivity.

Impact of Precursor Purity and Anhydrous Reaction Conditions

The purity of the starting materials is paramount in the synthesis of KDA. High-purity diisopropylamine (typically ≥99.5%) and potassium sources are essential to prevent the formation of unwanted byproducts that can affect the base's performance.

Furthermore, the reaction must be conducted under strictly anhydrous (water-free) conditions. fiveable.mersc.org KDA is highly reactive towards water and other protic sources. Any moisture present in the reaction setup, solvents, or starting materials will consume the KDA, reducing the yield and potentially introducing alkoxide impurities. fiveable.mersc.org Solvents are typically dried over molecular sieves or other appropriate drying agents to achieve the necessary anhydrous environment. units.it

Standardization and Control of Batch-to-Batch Reactivity

Variability in the concentration and reactivity of KDA solutions from one batch to another can lead to inconsistent results in synthetic applications. To address this, standardization of each batch is critical. This is typically achieved through titration with a known standard acid, such as diphenylacetic acid in THF, to accurately determine the molarity of the KDA solution.

Including internal reference reactions can also serve as a benchmark for the reactivity of each new batch of KDA. By performing a standard, well-characterized deprotonation reaction, chemists can gauge the relative strength and effectiveness of the prepared base, ensuring reproducibility in subsequent experiments. The aggregation state of KDA in solution, which is influenced by the solvent and the presence of additives like TMEDA, also plays a significant role in its reactivity. rsc.org

Advancements in Continuous Flow Preparation of this compound

Continuous flow chemistry has emerged as a powerful tool for the synthesis of highly reactive organometallic reagents, including KDA. nih.govnih.gov This technology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous materials. uni-muenchen.denih.gov

Mechanistic Investigations of Potassium Diisopropylamide Reactivity

Fundamental Deprotonation Principles and Reaction Mechanisms

Potassium diisopropylamide (KDA) is recognized as a powerful Brønsted-Lowry base, a characteristic attributed to the high pKa of its conjugate acid, diisopropylamine (B44863) (approximately 36). wikipedia.orglibretexts.org This high basicity enables KDA to deprotonate a wide range of weakly acidic C-H bonds, a fundamental step in many organic syntheses. rsc.org The reactivity of such alkali-metal amide reagents is significantly influenced by their high Brønsted basicity. rsc.orgrsc.org

A defining feature of KDA is its classification as a non-nucleophilic base. wikipedia.org This property arises from the significant steric hindrance provided by the two bulky isopropyl groups attached to the nitrogen atom. wikipedia.org These bulky groups effectively shield the nitrogen's lone pair, allowing small protons to access the basic site for deprotonation while preventing the molecule from participating in nucleophilic attack on larger electrophilic centers. wikipedia.org This combination of strong basicity and low nucleophilicity makes KDA an indispensable reagent for processes where selective proton abstraction is required without competing nucleophilic substitution or addition reactions. rsc.orgrsc.org

The reactivity profile of this compound is intrinsically linked to the nature of the potassium-nitrogen (K-N) bond. The large ionic radius of the potassium cation, compared to lithium in the analogous lithium diisopropylamide (LDA), results in a more ionic and elongated K-N bond. rsc.org This increased bond distance and ionic character mean the diisopropylamide anion is less tightly bound to the potassium cation, rendering it more "naked" and, consequently, more basic and reactive.

A primary mechanistic pathway for KDA involves the deprotonation of organic substrates to form highly reactive potassium organometallic intermediates. nih.gov These intermediates, resulting from a potassium-hydrogen exchange, can then be intercepted by a variety of electrophiles to create new carbon-carbon or carbon-heteroatom bonds. nih.gov

Recent advancements have demonstrated the utility of KDA, often complexed with TMEDA, in continuous flow systems for the efficient metalation of arenes and heteroaromatics. nih.govuni-muenchen.de This methodology allows for rapid formation of the potassium organometallic species at temperatures ranging from -78°C to 25°C, with reaction times as short as 0.2 seconds. nih.gov The resulting organopotassium compounds exhibit high reactivity and react almost instantaneously when quenched with electrophiles such as ketones, aldehydes, alkyl halides, and Me₃SiCl, leading to functionalized products in high yields. nih.govuni-muenchen.de

For instance, the KDA/TMEDA system has been successfully applied to the lateral metalation of methyl-substituted arenes and heterocycles. nih.govnih.gov This process generates benzylic potassium organometallics, which can be trapped by various electrophiles to yield functionalized products. uni-muenchen.de This approach highlights the synthetic power of KDA in generating transient, reactive organometallic species that serve as pivotal intermediates in complex molecule synthesis. nih.govnih.gov

Aggregation State and Solution Structure of this compound

The reactivity of alkali-metal amides like KDA is profoundly affected by their aggregation state in solution, which is itself dependent on factors such as the solvent, temperature, and the presence of donor ligands. rsc.orgnih.gov Understanding the solution structure is therefore critical to predicting and controlling chemical behavior.

In solution, this compound can exist in an equilibrium between different aggregated forms, primarily monomeric and dimeric species. chemrxiv.orgacs.org The specific form that predominates is highly sensitive to the solvent environment. In weakly coordinating solvents, KDA tends to form dimers. chemrxiv.org However, in more strongly coordinating solvents like tetrahydrofuran (B95107) (THF), there is a greater tendency to form monomers, although dimeric species can still be present, particularly at lower solvent concentrations. chemrxiv.org

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are crucial for studying these equilibria. rsc.org For example, Diffusion-Ordered Spectroscopy (DOSY) NMR experiments can distinguish between monomeric and aggregated species by measuring their different diffusion coefficients in solution. Theoretical DFT calculations can also be employed to predict the energetics of aggregation and complement experimental data. Studies on related potassium amides have shown that dimers are often the predominant species in solution, with monomers being less common unless strongly solicited by a coordinating solvent. chemrxiv.org

Donor ligands, particularly chelating amines like N,N,N′,N′-tetramethylethylenediamine (TMEDA), play a vital role in modulating the aggregation state and solubility of KDA. rsc.orgnih.gov TMEDA is a powerful bidentate ligand that coordinates to the potassium cation, breaking down larger aggregates into smaller, more reactive species. tuodaindus.com

X-ray crystallography has shown that in the presence of TMEDA, KDA often exists as a discrete dimeric molecule where each potassium atom is chelated by a TMEDA ligand. rsc.org This complexation enhances the solubility of KDA, especially in non-polar hydrocarbon solvents like hexane, where the uncomplexed base is poorly soluble. nih.gov The formation of the KDA·TMEDA adduct not only improves solubility but also increases the base's reactivity and can impart superior thermal stability, which is advantageous in continuous flow systems. nih.gov The ability of TMEDA to deaggregate the base into well-defined, highly reactive solvated species is a cornerstone of its utility in KDA-mediated reactions. rsc.orgnih.gov

Interactive Data Tables

Table 1: Optimized Preparation of KDA/TMEDA Complex

This table details the optimization of the preparation of a KDA/TMEDA solution in hexane, showing the effect of varying equivalents of TMEDA and isoprene (B109036) on the yield.

Data sourced from a study on the preparation of KDA/TMEDA in hexane. nih.gov

Table 2: Metalation of Benzofuran (B130515) with KDA/TMEDA in Continuous Flow

This table shows the yield of the product from the reaction of benzofuran with KDA/TMEDA followed by trapping with adamantanone under different flow conditions.

Data sourced from a study on the flow-metalation of heteroarenes using KDA/TMEDA. researchgate.net

Agostic Interactions and Coordination Geometry of the Potassium Center

The potassium cation (K⁺) in this compound (KDA) plays a crucial role in the reactivity and structure of the amide. As a relatively large and electropositive alkali metal, potassium exhibits a flexible and often high coordination number. Its coordination sphere is not limited to the formal K-N bond but is typically saturated by interactions with solvent molecules or other available Lewis bases. In the absence of strong donor solvents, or within aggregated structures, weaker intramolecular or intermolecular interactions become significant for stabilizing the potassium center.

The coordination geometry around the potassium atom in KDA and related species is highly dependent on the steric bulk of the ligands and the solvation environment. In the solid state or in non-coordinating hydrocarbon solvents, KDA tends to form aggregates where the potassium centers are bridged by the nitrogen atoms of the diisopropylamide ligands. Within these structures, the coordinative saturation of the potassium ion is completed by agostic interactions with the isopropyl C-H bonds of the amide ligands. The coordination number of potassium in its compounds can be quite high; for example, the contact sphere of potassium in potassium triethylhydridoborate involves eleven hydrogen atoms from three different anions within a 3 Å cut-off. researchgate.net This illustrates the cation's propensity to engage in multiple weak interactions to stabilize its charge.

Solvent Effects on this compound Reactivity and Selectivity

Impact of Solvent Polarity and Coordinating Ability (e.g., Tetrahydrofuran, Hexane, Dimethoxyethane)

The choice of solvent has a profound impact on the aggregation state, solubility, and ultimately the reactivity of this compound. Solvents are not merely inert media but are active participants in the reaction, directly influencing the structure of the reactive base. The effects can be broadly categorized by the solvent's polarity and its ability to coordinate to the potassium cation.

Non-Coordinating Solvents (e.g., Hexane): In non-polar, non-coordinating hydrocarbon solvents like hexane, KDA has limited solubility and tends to exist as large, stable aggregates. This aggregation reduces the availability of the basic amide, often leading to lower reactivity. However, this low reactivity can be advantageous in certain applications where selectivity is desired, and the compatibility with hydrocarbons enables reactions that are intolerant of more polar solvents.

Coordinating Solvents (e.g., Tetrahydrofuran, Dimethoxyethane): Polar, coordinating solvents such as tetrahydrofuran (THF) and dimethoxyethane (DME) significantly alter the nature of KDA in solution. These solvents possess oxygen atoms with lone pairs that can effectively solvate the potassium cation. This coordination breaks down the large aggregates into smaller, more reactive species, such as dimers and monomers. acs.org THF, for example, enhances the solubility of KDA and can directly coordinate to it, altering its reactivity profile. DME, being a bidentate ligand, can chelate the potassium ion, forming stable, doubly solvated dimeric structures, as seen in analogous sodium diisopropylamide (NaDA) systems. nih.gov Studies on related potassium silylamides have shown that in weakly coordinating solvents like toluene, dimers are the dominant species, whereas in THF, a solvent-dependent equilibrium between dimers and monomers can exist. acs.org This deaggregation and solvation process exposes the basic nitrogen center, dramatically increasing the base's reactivity.

The competition between different coordinating solvents can also influence reaction outcomes. For instance, in studies of NaDA, which serves as a close model, THF and DME were found to quantitatively displace weaker N-donor ligands to form more stable solvated species. nih.gov This highlights the importance of the solvent's Lewis basicity in determining the predominant species in solution.

Solvation Numbers and Their Influence on Reaction Pathways

Beyond the general coordinating ability of a solvent lies the specific number of solvent molecules attached to the potassium center in the reactive species—the solvation number. Kinetic studies on analogous alkali metal amides have demonstrated that the solvation number of the cation in the rate-limiting transition state is a critical determinant of the reaction mechanism and selectivity. umich.edunih.gov Different reaction pathways can be favored depending on whether the active species is, for example, a di-, tri-, or tetrasolvated monomer. acs.orgsemanticscholar.org

Mechanistic studies on sodium diisopropylamide (NaDA) provide a powerful analogy for understanding these effects. In NaDA-mediated elimination reactions, the reaction order with respect to THF was found to be substrate-dependent, suggesting the involvement of differently solvated monomers. acs.orgsemanticscholar.org

A zeroth-order dependence on THF concentration implicates a disolvated monomer in the transition state.

A first-order dependence points to a trisolvated monomer.

A second-order dependence suggests a tetrasolvated monomer. semanticscholar.org

Crucially, these differently solvated species can proceed through entirely different mechanistic pathways. For example, in the elimination of 1-halooctanes by NaDA, the reaction pathway was dictated by the solvation number. The elimination of 1-bromooctane (B94149) was found to proceed via an E2-like mechanism involving a trisolvated NaDA monomer. nih.govsemanticscholar.org In contrast, the elimination of 1-chlorooctane (B87089) occurred through a carbenoid mechanism involving a disolvated monomer. nih.govsemanticscholar.org This demonstrates that a subtle change in the solvation shell can fundamentally alter the chemical nature of the reaction, shifting the balance between different competing pathways. The solvation number, therefore, is not merely a structural feature but an active controller of chemical selectivity.

Table 1: Influence of NaDA Solvation Number on Reaction Mechanism (Analogous to KDA) Data derived from studies on Sodium Diisopropylamide (NaDA) serve as a model for KDA behavior.

Substrate Proposed Active Species Reaction Pathway Source(s)
1-Bromooctane Trisolvated Monomer E2-like Elimination nih.gov, semanticscholar.org
1-Chlorooctane Disolvated Monomer Carbenoid Mechanism nih.gov, semanticscholar.org
trans-4-tert-Butylcyclohexyl Bromide Disolvated Monomer Carbenoid Mechanism nih.gov

Reaction Kinetics of this compound-Mediated Processes

Determination of Rate Laws and Reaction Orders

Solution kinetics are a powerful tool for elucidating the mechanisms of KDA-mediated reactions. By systematically varying the concentrations of the reactants (KDA, substrate, and solvent) and measuring the effect on the initial reaction rate, a mathematical rate law can be determined. umich.edu This rate law reveals the stoichiometry of the species involved in the rate-limiting transition state, providing critical insights into aggregation and solvation changes that occur along the reaction coordinate. umich.eduresearchgate.net

An idealized rate law for a KDA-mediated process often takes the form: Rate = k[KDA]x[Substrate]y[Solvent]z

The exponents (x, y, z) are the reaction orders with respect to each component. In many organometallic reactions, these orders are not integers. umich.edu

Order in KDA (x): Because KDA often exists as a dimer or larger aggregate in solution, the order in KDA provides information about the aggregation state of the reactive species. A half-order dependence (x = 0.5) is frequently observed in reactions involving analogous alkali metal amides like NaDA and LDA, which implicates a monomer-based mechanism where the reactive monomer is in equilibrium with a dormant dimeric form. nih.govumich.edu A first-order dependence (x = 1) would suggest a dimer-based pathway. umich.edu

Order in Substrate (y): This is typically found to be first-order, indicating that one molecule of the substrate is involved in the rate-determining step. umich.edu

Order in Solvent (z): The order in a coordinating solvent like THF reveals the change in solvation between the ground state and the transition state. As detailed previously (3.3.2), integer orders of 0, 1, or 2 often correspond to the net number of solvent molecules added to reach the transition state, pointing to di-, tri-, or tetrasolvated monomer pathways, respectively. acs.orgsemanticscholar.org

Kinetic studies on the decomposition of DME by NaDA, for instance, showed an approximate half-order dependence on the amide and a first-order dependence on DME, consistent with a monomer-based transition state solvated by two DME molecules. nih.gov

Table 2: Representative Reaction Orders in Alkali Metal Amide-Mediated Reactions Data derived from studies on Sodium Diisopropylamide (NaDA) serve as a model for KDA kinetics.

Reaction Order in Amide Order in THF Implied Transition State Stoichiometry Source(s)
Dehydrobromination of 1-bromooctane ~0.5 ~2.0 [Monomer • (THF)₃]‡ acs.org, semanticscholar.org
Dehydrochlorination of 1-chlorooctane ~0.5 ~0 [Monomer • (THF)₂]‡ nih.gov

Temperature Dependence of Kinetic Processes and Activation Barriers

The rates of KDA-mediated reactions are highly dependent on temperature. This relationship is quantitatively described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Eₐ) and the temperature (T). youtube.com

k = A * e(-Eₐ/RT)

Here, Eₐ represents the activation barrier—the minimum energy required to initiate the reaction. youtube.com By measuring rate constants at several different temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed. The slope of this plot allows for the determination of the activation energy. youtube.com A lower activation barrier corresponds to a faster reaction at a given temperature.

In complex solution-phase reactions, the activation energy itself can exhibit a temperature dependence, leading to non-linear Arrhenius plots. arxiv.orgresearchgate.net This complexity can arise from changes in the solvation environment or the involvement of multiple competing pathways with different activation energies. A more detailed analysis using the Eyring equation also allows for the calculation of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These thermodynamic parameters provide deeper insight into the transition state:

Enthalpy of Activation (ΔH‡): Related to the energy of the bonds being broken and formed.

Entropy of Activation (ΔS‡): Reflects the degree of order in the transition state compared to the reactants. A negative ΔS‡ suggests a more ordered transition state, which is common when multiple molecules associate in the rate-limiting step.

While specific activation barriers for KDA reactions are not extensively tabulated, the principles of transition state theory are fundamental to their study. Temperature is a critical experimental parameter that not only controls the reaction rate but can also influence selectivity (kinetic vs. thermodynamic control) by altering the relative rates of competing reaction pathways. nih.gov

Interplay Between Aggregate Exchange Rates and Proton Transfer Rates

The mechanistic landscape of reactions involving metal amides like KDA can be broadly categorized into three scenarios based on the relative rates of aggregate exchange and metalation:

Fast Aggregate Exchange: When the exchange between different KDA aggregates is significantly faster than the proton transfer step, the reaction is said to be under equilibrium conditions. In this scenario, the observed reactivity is a weighted average of the reactivities of all contributing aggregate species. The rate-limiting step is the proton transfer itself, which often exhibits a substantial primary kinetic isotope effect (KIE), where the rate constant for proton abstraction (kH) is much larger than that for deuteron (B1233211) abstraction (kD). nih.gov

Aggregate Non-Exchange: In the opposite limit, where proton transfer is much faster than aggregate exchange, only the initially present, observable aggregates participate in the reaction. This "non-exchange" regime is often encountered at very low temperatures or with highly reactive substrates. nih.gov

Non-Equilibrium Aggregate Exchange: This intermediate scenario occurs when the rates of aggregate exchange and proton transfer are comparable. The kinetics can become complex, with the possibility of a shift in the rate-limiting step during the course of the reaction. For instance, an initial deaggregation step might be rate-limiting, but as the reaction progresses and product is formed, the proton transfer could become the slower step. nih.govnih.gov This can be further complicated by autocatalysis, where the organopotassium product can catalyze the deaggregation of KDA, accelerating the reaction. nih.gov

Kinetic isotope effects (KIEs) are a powerful tool for dissecting these mechanistic nuances. nih.gov A large KIE (kH/kD >> 1) is indicative of a rate-limiting proton transfer step. nih.gov Conversely, a KIE of 1.0 suggests that proton transfer occurs after the rate-determining step, such as a deaggregation event. nih.gov In cases of non-equilibrium kinetics, the observed KIE can vary with substrate concentration, providing insight into the relative rates of the competing processes. nih.gov For example, at low substrate concentrations, a large KIE might be observed, while at high concentrations where the reaction becomes saturated with substrate, the KIE may approach 1.0. nih.gov

The nature of the substrate and solvent also plays a crucial role. For instance, the metalation of less reactive substrates often proceeds with a rate-limiting proton transfer, displaying a significant KIE. nih.gov In contrast, reactions with highly reactive substrates may be limited by the rate of deaggregation. The solvent can influence the aggregation state of KDA and the stability of transition states, thereby affecting both the aggregate exchange and proton transfer rates. rsc.orgacs.org

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry has emerged as an indispensable tool for elucidating the complex solution behavior and reactivity of organometallic compounds like this compound (KDA). Theoretical studies, particularly those employing Density Functional Theory (DFT), provide detailed insights into structures, energies, and reaction pathways that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Aggregation Energetics

Density Functional Theory (DFT) has been widely used to investigate the aggregation energetics of KDA and related alkali metal amides. rsc.orgacs.orgbirmingham.ac.uk These calculations allow for the determination of the relative stabilities of different aggregate forms, such as monomers, dimers, and higher-order oligomers, as well as their solvated complexes.

Key insights from DFT studies on KDA and its analogues include:

Solvent Effects: The coordination of solvent molecules, such as tetrahydrofuran (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA), significantly influences the stability of KDA aggregates. rsc.orgacs.org DFT calculations can quantify the energetic favorability of solvation and predict the number of solvent molecules associated with each aggregate. For example, studies on related potassium amides have shown that in weakly coordinating solvents, dimers are favored, while stronger donors like THF can promote the formation of monomers. acs.org

Aggregation State Prediction: By comparing the calculated energies of various possible aggregate structures, DFT can predict the predominant species in solution under specific conditions. For instance, calculations have been used to compare the energetics of forming different heterometallic aggregates when KDA is mixed with lithium diisopropylamide (LDA). rsc.org

Bonding Analysis: DFT calculations provide information on the nature of the bonds within the aggregates, such as the K-N bond lengths and the interactions with solvent molecules. rsc.org Natural Bonding Orbital (NBO) analysis can be used to understand the charge distribution within the aggregates. birmingham.ac.uk

The table below presents hypothetical relative energies for different KDA aggregates in THF, as would be determined by DFT calculations, to illustrate the type of data generated.

Aggregate (in THF)Number of THF MoleculesRelative Energy (kcal/mol)
Monomer45.2
Dimer40.0
Trimer68.9

This is an illustrative table. Actual values would be derived from specific DFT calculations.

These computational findings are crucial for interpreting experimental data from techniques like NMR spectroscopy and for building a comprehensive model of KDA's solution behavior. acs.org

Modeling Transition Structures and Reaction Pathways

Beyond static structures, computational chemistry is instrumental in mapping out the entire reaction coordinate for processes involving KDA, including the identification of fleeting transition states. mit.eduresearchgate.net This provides a step-by-step mechanistic picture of how KDA-mediated reactions occur.

Modeling of transition structures and reaction pathways for KDA and analogous systems involves:

Locating Transition States: Algorithms are used to locate the saddle points on the potential energy surface that correspond to the transition states of elementary steps, such as deaggregation and proton transfer. researchgate.net The geometry and energy of these transition states are critical for understanding the reaction kinetics. mit.edu

Reaction Pathway Analysis: By connecting reactants, transition states, and products, a complete energy profile for the reaction can be constructed. researchgate.net This allows for the identification of the rate-determining step and the elucidation of the factors that control reactivity and selectivity. For example, computational studies on related lithium amide systems have detailed the transition structures for both monomer-based and dimer-based metalation pathways. nih.govresearchgate.net

Kinetic Isotope Effect (KIE) Prediction: The vibrational frequencies calculated for the ground state and transition state can be used to predict theoretical KIEs. Comparing these with experimental values provides a powerful validation of the proposed mechanism.

The table below illustrates hypothetical calculated activation barriers for a KDA-mediated proton transfer via different pathways.

Reaction PathwayRate-Limiting StepCalculated Activation Barrier (kcal/mol)
Monomer-basedProton Transfer12.5
Dimer-basedDeaggregation15.8
Dimer-basedProton Transfer18.2

This is an illustrative table. Actual values would be derived from specific DFT calculations.

The integration of computational modeling with experimental studies has become a holistic approach to gain deep insights into enzymatic and chemical catalysis, allowing for the characterization of reaction pathways, transition states, and conformational changes. acs.org For complex systems like KDA, these theoretical investigations are invaluable for interpreting experimental observations and for designing new, more efficient synthetic methodologies. uni-muenchen.denih.gov

Comparative Analysis with Other Strong Amide Bases

Potassium Diisopropylamide vs. Lithium Diisopropylamide (LDA)

FeatureThis compound (KDA)Lithium Diisopropylamide (LDA)
Cation K⁺Li⁺
Reactivity Generally more reactiveLess reactive
Aggregation Less prone to aggregation in solutionTends to form aggregates (dimers, tetramers)
Solubility Soluble in hydrocarbons with TMEDATypically used in ethereal solvents like THF
Selectivity Often exhibits different regioselectivityWell-established selectivity profiles

The primary difference between KDA and LDA lies in the nature of the counterion. The larger, less coordinating potassium ion in KDA leads to a "freer," more reactive amide anion. This often translates to higher reactivity and, in some cases, different regioselectivity in deprotonation reactions. Furthermore, KDA is less prone to forming large aggregates in solution compared to LDA, which can simplify reaction kinetics.

This compound vs. Potassium Hexamethyldisilazide (KHMDS)

FeatureThis compound (KDA)Potassium Hexamethyldisilazide (KHMDS)
Basicity More basicLess basic
Steric Hindrance SignificantVery high
Solubility Soluble in hydrocarbons with TMEDASoluble in a range of organic solvents
Applications Deprotonation of a wide range of C-H acidsUsed when an extremely hindered, non-nucleophilic base is required

KDA is a stronger base than KHMDS. The electron-withdrawing effect of the silicon atoms in KHMDS reduces the basicity of the nitrogen atom. However, KHMDS is even more sterically hindered than KDA, making it an excellent choice for reactions where any potential nucleophilicity must be completely suppressed. The choice between KDA and KHMDS often depends on the specific pKa of the substrate and the steric environment around the proton to be abstracted.

Applications in Modern Organic Synthesis

Synthesis of Complex Natural Products and Pharmaceuticals

The unique reactivity of KDA has been harnessed in the synthesis of complex organic molecules. For instance, strong amide bases, including KDA, are employed in the synthesis of intermediates for pharmaceutically active compounds. A patent discloses the use of KDA in a process for manufacturing 5-halogenated-7-azaindoles, which are important building blocks for various therapeutic agents. google.com Its ability to effect specific deprotonations in multifunctional molecules makes it a valuable reagent in the total synthesis of natural products, where precise control of reactivity is paramount.

Role in Materials Science: Polymer Synthesis

Strong bases play a crucial role in initiating the polymerization of certain monomers. Anionic polymerization, in which a nucleophilic initiator is used, can be initiated by strong amide bases. While lithium amides have been more extensively studied, potassium-based systems are also effective. KDA has been listed as a potential alkali metal base for the polymerization of olefins to create functionalized polymers. google.com The choice of the base can influence the properties of the resulting polymer.

Recent Advances and Future Outlook

Novel Synthetic Methods Employing KDA

A significant recent advancement in the use of KDA is its application in continuous flow chemistry. nih.govnih.gov The development of methods for the in situ generation and use of KDA/TMEDA in flow reactors has enabled the efficient and scalable metalation of a wide range of (hetero)arenes. nih.govnih.gov These flow processes offer advantages in terms of safety, reaction control, and throughput compared to traditional batch methods.

Future Research Directions and Applications

The future of strong base chemistry, including the use of KDA, is likely to focus on the development of more sustainable and selective reagents and reaction conditions. There is growing interest in using earth-abundant alkali metals like potassium in catalysis. nih.gov Future research may explore the use of chiral ligands in conjunction with KDA to achieve enantioselective deprotonations. Furthermore, the application of KDA and other strong bases in the synthesis of novel materials and in the functionalization of complex biomolecules represents a promising avenue for future exploration.

Q & A

Q. What are the critical safety protocols for handling Potassium diisopropylamide (KDA) in laboratory settings?

this compound (KDA) is highly reactive and moisture-sensitive. Key safety measures include:

  • Training : All personnel must undergo hazard-specific training, including emergency procedures and decontamination protocols .
  • Storage : Store in airtight, moisture-free containers under inert gas (e.g., argon). Use flame-resistant cabinets to mitigate fire risks.
  • Handling : Conduct reactions in a fume hood with proper PPE (gloves, lab coat, face shield). Quench residues with anhydrous alcohols (e.g., ethanol) before disposal .

Q. What synthetic routes are commonly used to prepare this compound?

KDA is typically synthesized via deprotonation of diisopropylamine using a potassium base (e.g., potassium hydride or potassium metal) in anhydrous solvents like tetrahydrofuran (THF) or hexane. Example reaction:

2(i-Pr)2NH+2K2(i-Pr)2NK+H22 \text{(i-Pr)}_2\text{NH} + 2 \text{K} \rightarrow 2 \text{(i-Pr)}_2\text{NK} + \text{H}_2 \uparrow

Ensure strict exclusion of moisture and oxygen. Reaction progress can be monitored by observing hydrogen gas evolution .

Advanced Research Questions

Q. How can researchers resolve contradictory data in KDA-mediated deprotonation reactions?

Contradictions in reaction outcomes (e.g., varying yields or side products) may arise from:

  • Solvent Effects : THF enhances solubility but may coordinate to KDA, altering reactivity. Compare results in alternative solvents (e.g., hexane or DME) .
  • Temperature Gradients : Use calibrated thermocouples to ensure consistent reaction temperatures.
  • Analytical Validation : Employ 1H NMR^1\text{H NMR} or GC-MS to identify byproducts and quantify yields. Cross-reference with kinetic studies to isolate rate-limiting steps .

Q. What methodological approaches optimize KDA’s efficiency in enantioselective synthesis?

To enhance stereocontrol:

  • Chiral Ligands : Introduce chiral auxiliaries (e.g., (-)-sparteine) to modify KDA’s coordination sphere and influence transition states.
  • Low-Temperature Kinetics : Perform reactions at ≤-78°C (dry ice/acetone baths) to stabilize intermediates and reduce racemization.
  • Substrate Screening : Test steric and electronic variations in substrates to map steric thresholds for enantioselectivity .

Q. How can researchers address batch-to-batch variability in KDA reactivity?

Variability often stems from:

  • Purity of Precursors : Use high-purity diisopropylamine (≥99.5%) and potassium sources. Pre-dry solvents over molecular sieves.
  • Standardized Titration : Calibrate KDA concentration via titration with diphenylacetic acid in THF.
  • Reproducibility Controls : Include internal reference reactions (e.g., deprotonation of a standard substrate) to benchmark each batch .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing KDA reaction kinetics?

  • Nonlinear Regression : Fit kinetic data to rate laws (e.g., pseudo-first-order models) using software like OriginLab or MATLAB.
  • Error Analysis : Calculate confidence intervals for rate constants via bootstrap resampling.
  • Comparative Studies : Use ANOVA to assess significance of solvent or temperature effects on reaction rates .

Q. How should researchers design experiments to probe KDA’s aggregation states in solution?

  • DOSY NMR : Measure diffusion coefficients to distinguish monomeric vs. aggregated species.
  • Cryoscopic Techniques : Determine molecular weight in solution via freezing-point depression.
  • Computational Modeling : Perform DFT calculations to predict aggregation energetics and compare with experimental data .

Tables for Reference

Table 1: Key Physicochemical Properties of KDA

PropertyValue/DescriptionSource
CAS Number4111-54-0 (lithium salt analog)
Molecular FormulaC6_6H14_{14}LiN
Common SolventsTHF, hexane, DME
StabilityAir- and moisture-sensitive

Table 2: Troubleshooting Common KDA Reaction Issues

IssueSolution
Low YieldPre-dry solvents; use excess KDA (1.2 equiv)
Side ReactionsLower temperature; add Lewis acid additives
Inconsistent ReactivityTitrate KDA concentration; standardize substrates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.